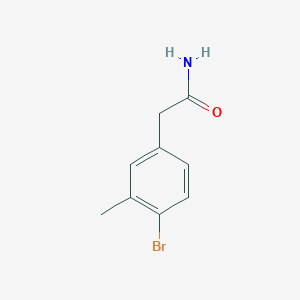
2-(4-Bromo-3-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromo-3-methylphenyl)acetamide is an organic compound with the molecular formula C9H10BrNO It is a derivative of acetamide, where the acetamide group is substituted with a 4-bromo-3-methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-methylphenyl)acetamide typically involves the reaction of 4-bromo-3-methylaniline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as acetonitrile. The general reaction scheme is as follows:
4-Bromo-3-methylaniline+Acetic anhydride→this compound+Acetic acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
2-(4-Bromo-3-methylphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The amide group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of various substituted phenylacetamides.
Oxidation: Formation of 4-bromo-3-methylbenzoic acid.
Reduction: Formation of 2-(4-bromo-3-methylphenyl)ethylamine.
科学的研究の応用
2-(4-Bromo-3-methylphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: It can be used in the development of novel materials with specific properties.
Biological Studies: It is used in the study of enzyme interactions and protein binding.
Industrial Applications: It serves as a precursor for the synthesis of various industrial chemicals.
作用機序
The mechanism of action of 2-(4-Bromo-3-methylphenyl)acetamide depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The bromine atom and the amide group play crucial roles in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2-(4-Chloro-3-methylphenyl)acetamide
- 2-(4-Fluoro-3-methylphenyl)acetamide
- 2-(4-Iodo-3-methylphenyl)acetamide
Uniqueness
2-(4-Bromo-3-methylphenyl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or fluorine. This makes it a valuable compound in the design of new molecules with specific properties.
特性
分子式 |
C9H10BrNO |
|---|---|
分子量 |
228.09 g/mol |
IUPAC名 |
2-(4-bromo-3-methylphenyl)acetamide |
InChI |
InChI=1S/C9H10BrNO/c1-6-4-7(5-9(11)12)2-3-8(6)10/h2-4H,5H2,1H3,(H2,11,12) |
InChIキー |
XKMPPYPBRHJXQJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)CC(=O)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-{2-Amino-1-[(isoquinolin-6-yl)carbamoyl]ethyl}phenyl)methyl 2,4-dimethylbenzoate; bis(methanesulfonic acid)](/img/structure/B15157687.png)
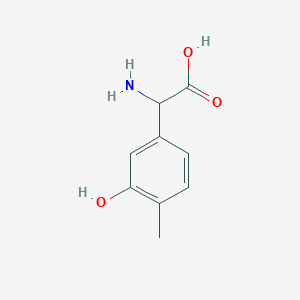
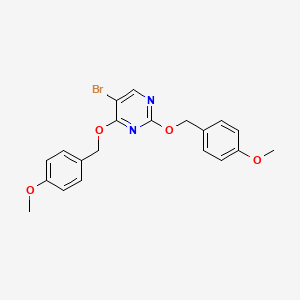
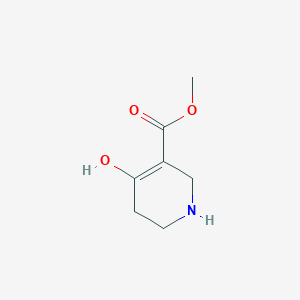
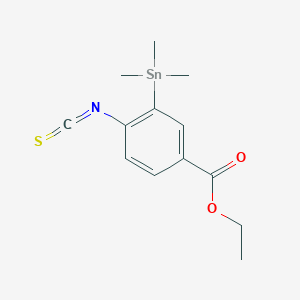
![4-{[3-(Benzyloxy)butan-2-yl]oxy}-2-chloro-5-(trifluoromethyl)pyrimidine](/img/structure/B15157726.png)
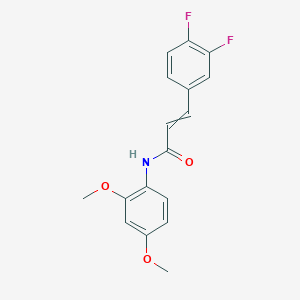
![Methyl 2-[[6-[(2-methoxy-2-oxoethyl)-(4-methylphenyl)sulfonylamino]acridin-3-yl]-(4-methylphenyl)sulfonylamino]acetate](/img/structure/B15157733.png)
![[[5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;cyclohexanamine](/img/structure/B15157735.png)
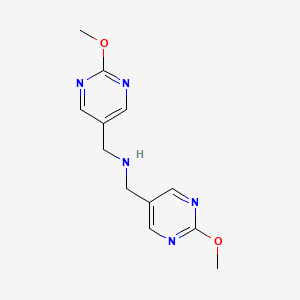
![Benzonitrile, 3-[(4-methylphenyl)sulfinyl]-](/img/structure/B15157742.png)
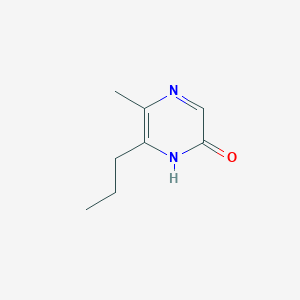
![3-ethyl-1-{4-[4-(3-methylmorpholin-4-yl)-7-(oxetan-3-yl)-5H,6H,8H-pyrido[3,4-d]pyrimidin-2-yl]phenyl}urea](/img/structure/B15157749.png)
![9-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]fluorene](/img/structure/B15157754.png)
